molecular formula C7H8ClN B140736 2-Chloro-6-methylaniline CAS No. 87-63-8

2-Chloro-6-methylaniline

Cat. No.: B140736
CAS No.: 87-63-8
M. Wt: 141.60 g/mol
InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N
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Description

. It is a substituted aniline, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-6-Methyl-Aniline involves the reduction of 3-chloro-5-methyl-4-nitroaniline. The process includes diazotization, followed by reduction using hypophosphorous acid and iron powder . This method is advantageous due to its short reaction steps, mild conditions, high yield, and low cost .

Industrial Production Methods: In industrial settings, 2-Chloro-6-Methyl-Aniline is produced through a similar synthetic route, ensuring scalability and cost-effectiveness. The use of sulfuric acid as a reactant and water as a solvent is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-Methyl-Aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-Methyl-Aniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specific pharmaceuticals and agrochemicals .

Biological Activity

2-Chloro-6-methylaniline (CAS No. 87-63-8) is an aromatic amine that serves as a significant intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in drug development and its implications for human health and environmental safety.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C7_7H8_8ClN
  • Molecular Weight : 155.59 g/mol
  • Appearance : Clear yellow to red-brown liquid
  • Boiling Point : Approximately 220 °C
  • Solubility : Soluble in organic solvents; limited solubility in water

Pharmacological Applications

This compound is utilized in the synthesis of various pharmaceutical compounds, including:

  • Tyrosine Kinase Inhibitors : It is a precursor in the synthesis of dasatinib, a drug used to treat certain types of leukemia.
  • Indazole Derivatives : These compounds exhibit anti-cancer activity, particularly against breast cancer cells.
  • Bacteriostatic Agents : It is involved in the preparation of sulfonylurea derivatives that possess bacteriostatic properties.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

  • Carcinogenic Potential : Studies indicate that exposure to related compounds, such as para-chloroortho-toluidine, has been linked to bladder tumors in animal models. However, specific data on this compound's carcinogenicity remains limited and requires further investigation .
  • Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in various cell lines. The compound's interaction with cellular mechanisms may lead to apoptosis or necrosis depending on concentration and exposure duration.
  • Environmental Impact : As an aromatic amine, it poses risks to aquatic life and may contribute to soil contamination if not managed properly. The European Commission has included it in assessments for soil screening values due to its potential ecological risks .

Enzyme Interaction

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes:

  • CYP1A2 Inhibition : This interaction suggests that this compound may affect the metabolism of other drugs processed by this enzyme, potentially leading to altered pharmacokinetics of co-administered medications .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

  • Chlorination of 2-Methyl-6-aniline : This method involves treating 2-methyl aniline with chlorinating agents under controlled conditions to yield this compound.
  • One-Pot Synthesis : A novel approach utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material, employing diazotization followed by reduction reactions to produce the target compound with high yields (over 80%) and mild reaction conditions .

Comparative Synthesis Yields

Synthesis MethodYield (%)Remarks
Chlorination of 2-Methyl Aniline~60%Simple but lower yield
One-Pot Diazotization and Reduction>80%Efficient and environmentally friendly

Case Study 1: Pharmacological Research

A study investigated the efficacy of indazole derivatives synthesized from this compound against breast cancer cell lines. The results indicated significant cytotoxic effects, demonstrating the compound's potential as a lead structure for developing new anti-cancer agents.

Case Study 2: Environmental Toxicology

An environmental assessment evaluated the impact of aromatic amines, including this compound, on soil health. The study found that prolonged exposure could alter microbial communities and reduce soil fertility, highlighting the need for stringent regulations regarding its use and disposal.

Properties

IUPAC Name

2-chloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNLHDJJZSJARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058956
Record name 2-Chloro-6-methylaniline
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Molecular Weight

141.60 g/mol
Source PubChem
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CAS No.

87-63-8
Record name 2-Chloro-6-methylaniline
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Record name 2-Chloro-6-methylaniline
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Record name 2-Chloro-6-methylaniline
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Record name Benzenamine, 2-chloro-6-methyl-
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Record name 2-Chloro-6-methylaniline
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Record name 6-chloro-o-toluidine
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Record name 2-CHLORO-6-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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